2-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)thio]ethanol
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Overview
Description
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a sulfanyl-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine groups. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of ethanol to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to modulate specific signaling pathways.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with key proteins involved in these pathways. For example, it has been shown to affect the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: Similar structure but lacks the sulfanyl-ethanol moiety.
4,6-Dipiperidino-1,3,5-triazine: Contains piperidine groups instead of morpholine.
4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of morpholine.
Uniqueness
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL is unique due to its combination of morpholine groups and a sulfanyl-ethanol moiety, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N5O3S |
---|---|
Molecular Weight |
327.41 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C13H21N5O3S/c19-5-10-22-13-15-11(17-1-6-20-7-2-17)14-12(16-13)18-3-8-21-9-4-18/h19H,1-10H2 |
InChI Key |
IQCKJHNJFCZRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCCO)N3CCOCC3 |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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